2-isopropyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine
Description
Properties
IUPAC Name |
2-propan-2-yl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-9(2)16-5-6-17-12-4-3-10(14)7-11(12)15-13(17)8-16/h3-4,7,9H,5-6,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOPJBSNTQBTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN2C(=NC3=C2C=CC(=C3)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with substituted chalcones in the presence of a base such as piperidine and a solvent like dimethylformamide (DMF) under microwave irradiation . This method allows for the efficient formation of the desired benzoimidazopyrazine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
Cancer Therapy
Recent studies have identified derivatives of imidazo[1,2-a]pyrazine, including compounds similar to 2-isopropyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine, as potent inhibitors of the ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 plays a crucial role in regulating immune responses and tumor growth by hydrolyzing cyclic GMP-AMP (cGAMP), a key molecule in the cGAS-STING pathway. Inhibiting ENPP1 can enhance the immune response against tumors. For instance, a related compound showed an IC50 value of 5.70 nM against ENPP1 and significantly improved the efficacy of anti-PD-1 therapies in murine models .
Antimicrobial Activity
Compounds derived from the benzimidazole framework have demonstrated antimicrobial properties. The structural characteristics of this compound may contribute to similar activities. Research indicates that such compounds can inhibit bacterial growth and exhibit antifungal properties by disrupting cellular processes in pathogens .
Neuroprotective Effects
There is emerging evidence suggesting that imidazo[1,2-a]pyrazine derivatives possess neuroprotective properties. These compounds may mitigate neuroinflammation and oxidative stress in neuronal cells. The ability to modulate signaling pathways involved in neurodegenerative diseases positions them as candidates for further investigation in treating conditions like Alzheimer’s disease and Parkinson’s disease.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times significantly.
Mechanisms of Action :
- ENPP1 Inhibition : By blocking ENPP1 activity, these compounds can enhance the accumulation of cGAMP and activate downstream signaling pathways that promote antitumor immunity.
- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Case Studies
Mechanism of Action
The mechanism of action of 2-isopropyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations :
- Substituent Effects : The isopropyl group in the target compound contrasts with the isobutyl group in its discontinued analogue (), which may alter steric hindrance and pharmacokinetic properties.
- Ring Saturation : Hexahydro derivatives (e.g., 3g) exhibit higher melting points (251–252°C) due to increased rigidity, whereas tetrahydro analogues likely have greater conformational flexibility .
- Synthetic Routes : Copper-catalyzed C–N coupling () and Fe₃O₄@SiO₂@L-proline catalysts () are employed for related scaffolds, highlighting versatility in synthetic strategies.
Key Observations :
- Antithrombotic Applications : Modifications at position 2 (e.g., 4-fluorobenzyl in II-8, ) enhance thrombin inhibition, implying that the isopropyl group in the target compound may be optimized for cardiovascular therapeutics.
- Functionalization Potential: Compounds with methyl or methoxy substituents () demonstrate how minor structural changes can redirect biological activity.
Biological Activity
2-Isopropyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from benzoimidazole frameworks and often utilizes methods such as cyclocondensation and microwave-assisted synthesis to enhance yield and purity. The characterization of the compound is confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Case Study: CDK Inhibition
In a study evaluating various imidazo[1,2-a]pyrazine derivatives as CDK9 inhibitors:
- Compound 3c exhibited an IC50 value of 0.16 µM , demonstrating potent inhibition against CDK9.
- The cytotoxicity was assessed using MTT assays across several cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer), with 3c showing an average IC50 of 6.66 µM across these lines .
Antileishmanial Activity
Another significant area of research involves the antileishmanial activity of imidazo[1,2-a]pyrazine derivatives. The intracellular amastigote model has been utilized to evaluate the efficacy of these compounds against Leishmania species.
Findings from Antileishmanial Studies
In vitro evaluations revealed:
- Certain derivatives displayed IC50 values less than 10 µM , indicating substantial activity against multiple strains of Leishmania.
- The introduction of specific substituents on the phenyl ring significantly influenced the biological activity and pharmacokinetics of these compounds .
ENPP1 Inhibition
Recent investigations have also identified this compound derivatives as potential inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). This enzyme plays a crucial role in immune regulation and cancer therapy.
Key Results
- A derivative demonstrated an IC50 value ranging from 5.70 to 9.68 nM against ENPP1.
- In vivo studies showed that this compound could enhance the efficacy of anti-PD-1 antibodies in tumor models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Analysis indicates that:
- Substituents at specific positions on the imidazo-pyrazine scaffold can enhance potency.
- Lipophilicity plays a significant role in cellular uptake and overall bioactivity.
Table: Summary of Biological Activities
| Activity Type | Compound | IC50 Value | Target/Cell Line |
|---|---|---|---|
| CDK9 Inhibition | 3c | 0.16 µM | Various cancer cell lines |
| Antileishmanial | Various Derivatives | <10 µM | Leishmania species |
| ENPP1 Inhibition | Compound 7 | 5.70 - 9.68 nM | Immune modulation |
Q & A
Q. What are the standard synthetic routes for preparing 2-isopropyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine?
The compound can be synthesized via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which uses pyrazine-2,3-diamine as a key amidine component. This method allows for the formation of the imidazo[1,2-a]pyrazine scaffold under mild conditions with high selectivity . Alternative approaches include condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes), as demonstrated in analogous imidazo[1,2-a]pyrimidine syntheses .
Q. How is the compound characterized to confirm its structural identity?
Structural confirmation relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra identify proton and carbon environments, with imidazo[1,2-a]pyrazine protons typically resonating in the aromatic region (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing, as seen in related imidazo-pyrazine derivatives .
Q. What are the key solubility and stability considerations for this compound?
The compound’s solubility depends on substituents and protonation states. Polar aprotic solvents (e.g., DMF, DMSO) are often used for reactions, while recrystallization from methanol or ethanol is common for purification . Stability studies under varying pH and temperature conditions are critical, as imidazo-heterocycles may degrade under acidic/basic conditions or prolonged heating .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key parameters include:
- Catalyst selection : Lewis acids (e.g., ZnCl) or organocatalysts can enhance reaction rates and regioselectivity .
- Solvent effects : Polar solvents (e.g., ethanol, acetonitrile) improve reactant solubility, while microwave-assisted synthesis reduces reaction time .
- Temperature control : Lower temperatures minimize side reactions (e.g., over-alkylation), as observed in analogous tetrahydroimidazo-pyridine syntheses .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Structure-activity relationship (SAR) studies reveal that:
- The 2-isopropyl group enhances lipophilicity, potentially improving membrane permeability .
- The tetrahydrobenzo moiety may influence binding to biological targets (e.g., kinases), as seen in related imidazo[1,2-a]pyrazine derivatives with anticancer activity .
- Substitutions at the 8-amine position (e.g., alkylation or acylation) modulate electronic properties and hydrogen-bonding capacity, critical for target engagement .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Discrepancies in spectral assignments can arise from tautomerism or dynamic processes. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Computational modeling : Density functional theory (DFT) calculations predict chemical shifts and validate experimental data .
- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate) aids in peak assignment .
Q. What strategies are used to assess the compound’s pharmacokinetic properties?
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) evaluate metabolic degradation .
- Lipophilicity measurements : logP values correlate with absorption and distribution .
- Protein binding studies : Techniques like equilibrium dialysis quantify binding to serum albumin .
Methodological Guidance
8. Designing experiments to evaluate bioactivity:
- Target identification : Use molecular docking to predict interactions with kinases or GPCRs, leveraging the compound’s adenine-mimetic scaffold .
- Assay selection : Prioritize cell-based assays (e.g., viability assays for anticancer activity) and biochemical assays (e.g., kinase inhibition) .
- Control experiments : Include structurally similar but inactive analogs to isolate pharmacophore effects .
9. Addressing synthetic challenges in regioselectivity:
- Protecting groups : Temporary protection of the 8-amine group prevents unwanted side reactions during functionalization .
- Stepwise synthesis : Build the tetrahydrobenzo ring before introducing the isopropyl group to avoid steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
